![molecular formula C11H12F3N3OS B2731862 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-38-7](/img/structure/B2731862.png)
1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A practical synthetic method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazole has been reported, which involves a kilogram-scale synthesis and efficient distillation-based separation .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of “1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” would require more specific information or computational analysis.Chemical Reactions Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety . Specific chemical reactions involving “this compound” would depend on the conditions and reactants involved.Scientific Research Applications
Synthesis and Structural Diversification
A significant portion of the research around this compound revolves around its synthesis and the creation of derivatives for various applications. For instance, the design and synthesis of a library of related compounds have been reported, showcasing a methodological approach to diversify the structural framework of these molecules. This is critical for the exploration of their potential biological activities and applications in medicinal chemistry (Donohue et al., 2002).
Biological Evaluation
Several studies have evaluated the biological activities of compounds structurally related to "1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide". These evaluations include investigations into their fungicidal, nematocidal, and insecticidal activities. For example, certain fluorine-containing pyrazole carboxamides have demonstrated good nematocidal activity against M. incognita, highlighting the potential of these compounds in agrochemical applications (Zhao et al., 2017).
Inhibitory Activities
Research into the inhibitory activities of these compounds against specific targets, such as arginine methyltransferase 1 (CARM1), has been conducted. The potency of these inhibitors is influenced by the nature of the heteroaryl fragment, with thiophene analogues being superior to others. This indicates the relevance of these compounds in the study of epigenetic regulators and potential therapeutic applications (Allan et al., 2009).
Anticancer and Anti-inflammatory Potential
The exploration of novel derivatives for anticancer and anti-inflammatory properties has also been documented. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the potential pharmaceutical applications of these compounds in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).
properties
IUPAC Name |
1-methyl-N-propyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h5H,3-4H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMWAKYQXSJVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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